6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Classification within 7-Azaindole Derivatives
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole family, a class of nitrogen-rich bicyclic heterocycles characterized by a pyrrole ring fused to a pyridine ring at the [2,3-b] position. The compound’s structure features three key modifications:
- A phenylsulfonyl group at the N1 position, which enhances electrophilic substitution resistance and modulates solubility.
- A methyl substituent at the C6 position, influencing electronic properties and steric interactions.
- Retention of the 7-azaindole core, which serves as a privileged scaffold in kinase inhibitor design.
This derivative exemplifies strategic functionalization of the 7-azaindole framework, balancing electronic modulation (through sulfonyl electron withdrawal) and steric control (via methyl group placement). Such modifications align with structure-activity relationship (SAR) principles observed in pharmaceutical candidates targeting fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B).
Historical Development of Pyrrolo[2,3-b]pyridine Chemistry
The synthetic chemistry of pyrrolo[2,3-b]pyridines traces to mid-20th century methodologies, with foundational work including:
The target compound’s synthesis builds upon these historical methods, particularly leveraging sulfonylation reactions at the indolic nitrogen. Modern routes often employ tert-butyloxycarbonyl (Boc) protection-deprotection strategies for regioselective substitution, as demonstrated in fluorinated analog synthesis. Recent advances in rhodium(III)-catalyzed annulations further enable π-extended derivatives.
Nomenclature and Systematic Classification
The systematic IUPAC name This compound encodes critical structural information:
- Parent system : 1H-pyrrolo[2,3-b]pyridine (7-azaindole)
- Substituents :
- Phenylsulfonyl group at N1 (position 1)
- Methyl group at C6 (position 6)
Numbering follows the fused ring convention:
6
│
1N─S─┐
│
2 3─Pyridine
│ │
4 5
Alternative nomenclature includes:
Significance in Heterocyclic Chemistry Research
This compound exemplifies three critical research directions in modern heterocyclic chemistry:
A. Kinase Inhibition Scaffolds
The 7-azaindole core shows exceptional binding to kinase hinge regions through dual hydrogen bonding. Derivatives like vemurafenib (B-RAF inhibitor) validate this pharmacophore. The methyl and sulfonyl groups in this compound enable:
- Enhanced hydrophobic interactions in FGFR1-3 binding pockets
- Improved metabolic stability versus unsubstituted analogs
B. Synthetic Versatility
Key reactive sites enable diverse transformations:
C. Structure-Property Relationships
Substituent effects on physicochemical properties:
| Group | Effect on LogP | Aqueous Solubility | Thermal Stability |
|---|---|---|---|
| Phenylsulfonyl | +1.2 | -30% | +40°C |
| C6-Methyl | +0.5 | -15% | +20°C |
Data derived from comparative studies of 7-azaindole analogs.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-7-8-12-9-10-16(14(12)15-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYOJYIOAJSSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680669 | |
| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896722-51-3 | |
| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to various changes at the molecular level.
Biochemical Pathways
Related compounds have been shown to induce gene expression changes in jak/stat and mapk pathways related to inflammation, diabetes, and cancer.
Pharmacokinetics
It’s known that similar compounds have different metabolic pathways in human and rat hepatocytes.
Result of Action
Related compounds have been shown to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. For instance, heterocyclic aromatic amines (HCAs) like this compound are formed in meat that is cooked at high temperatures. This suggests that the cooking process and temperature could potentially influence the formation and action of this compound.
Biochemical Analysis
Biochemical Properties
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK and JAK/STAT signaling pathways, which are critical for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in inflammation, cancer, and metabolic disorders, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can accumulate over time, potentially leading to altered cellular responses and long-term effects on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound is actively transported across cell membranes by efflux pumps such as P-glycoprotein and multidrug resistance-associated proteins. These transporters play a crucial role in determining the intracellular concentration and localization of this compound, thereby influencing its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the precise regulation of its biochemical and cellular effects.
Biological Activity
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₂N₂O₂S
- Molecular Weight : 272.32 g/mol
- CAS Number : 896722-51-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent sulfonylation. The synthetic pathways often aim to optimize yield and purity while ensuring the biological efficacy of the resultant compound.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, a study highlighted that compounds similar to this compound showed promising activity against various cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | A549 | 0.82 ± 0.08 |
| 7c | HepG2 | 1.00 ± 0.11 |
| 7c | MCF-7 | 0.93 ± 0.28 |
| 7c | PC-3 | 0.92 ± 0.17 |
| 7c | c-Met | 0.506 |
These results indicate that the compound exhibits selective inhibition against c-Met kinase, a target implicated in various cancers, suggesting its potential as a therapeutic agent.
The mechanism by which these compounds exert their effects includes:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase.
- Selective inhibition of specific kinases related to tumor growth.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrrolo[2,3-b]pyridine core significantly influence biological activity. For example:
- The presence of the phenylsulfonyl group enhances potency against c-Met.
- Variations in substituents on the pyrrole ring can lead to improved selectivity and reduced off-target effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- Case Study on A549 Cells : This study focused on the dose-dependent effects of compound 7c on A549 lung cancer cells, demonstrating significant cytotoxicity and apoptosis induction.
- In Vivo Studies : Preliminary in vivo studies have indicated that compounds based on this structure can significantly reduce tumor size in xenograft models without notable toxicity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, analogs have been tested against breast cancer and leukemia models, demonstrating promising cytotoxic effects .
2. Inhibition of Kinases
This compound has been explored as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies as they can disrupt signaling pathways that promote tumor growth. Preliminary studies suggest that this compound may inhibit certain kinases effectively, making it a candidate for further development in oncology .
3. Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of pyrrolopyridine derivatives. These compounds may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
1. Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, indicating its potential as an antimicrobial agent. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .
Industrial Applications
1. Pharmaceutical Development
The unique chemical structure of this compound positions it as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug development focused on targeted therapies.
2. Chemical Synthesis
In organic chemistry, this compound can serve as a building block for synthesizing other functionalized compounds due to its reactive sulfonyl group .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell line proliferation with IC50 values in low micromolar range. |
| Study B | Kinase Inhibition | Identified as a potent inhibitor of specific kinases associated with tumor growth; further optimization required for selectivity. |
| Study C | Neuroprotection | Showed reduced neuronal death in models of oxidative stress; potential application in Alzheimer's disease treatment. |
| Study D | Antimicrobial Testing | Effective against Gram-positive bacteria; mechanism involves disruption of cell wall integrity. |
| Study E | Inflammation Reduction | Reduced levels of pro-inflammatory cytokines in animal models; potential for therapeutic use in chronic inflammatory conditions. |
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Chloro vs. Methyl Substitution : The chloro analog (CAS 896722-50-2) exhibits a higher molecular weight (292.74 vs. 286.30) and greater electrophilicity, making it more reactive in cross-coupling reactions .
- Synthetic Accessibility : The 3-indol-6-yl derivative () is synthesized via N-alkylation with a 72% yield, suggesting that bulky substituents at position 3 may complicate synthesis compared to smaller groups like methyl or chloro .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonylated derivatives (e.g., 896722-51-3 and 896722-50-2) are less water-soluble than the parent 1H-pyrrolo[2,3-b]pyridine core due to the hydrophobic phenylsulfonyl group. However, conversion to hydrochloride salts (as described in ) can enhance solubility for in vivo studies .
- Stability : The phenylsulfonyl group reduces oxidative degradation compared to the unprotected 1H-pyrrolo[2,3-b]pyridine, which is prone to ring-opening under acidic conditions .
Preparation Methods
General Synthetic Strategy
The preparation of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine generally follows these key stages:
Formation of the Pyrrolo[2,3-b]pyridine Core: This is typically achieved through cyclization reactions starting from 2-aminopyridine derivatives and appropriate carbonyl or nitrile-containing precursors. Methylation at position 6 can be introduced either by using methyl-substituted starting materials or by selective methylation of the pyrrolo[2,3-b]pyridine intermediate.
Introduction of the Phenylsulfonyl Group: Sulfonylation is carried out by reacting the pyrrolo[2,3-b]pyridine intermediate with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride (NaH) or triethylamine, typically in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Additional Functionalizations (if applicable): For derivatives such as this compound-4-carbonitrile, further substitution (e.g., cyanation) can be performed via nucleophilic substitution or condensation reactions.
Detailed Preparation Methodology
Sulfonylation Reaction Conditions
The key step in preparing the phenylsulfonyl-substituted pyrrolo[2,3-b]pyridine involves sulfonylation of the nitrogen at position 1:
| Parameter | Typical Conditions | Outcome / Notes |
|---|---|---|
| Starting material | 6-Methyl-1H-pyrrolo[2,3-b]pyridine or 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives | Core heterocycle ready for sulfonylation |
| Base | Sodium hydride (NaH, 60% dispersion in mineral oil) or triethylamine | Deprotonates N-H to form nucleophile |
| Solvent | DMF or anhydrous THF | Polar aprotic solvents favor reaction |
| Temperature | 0°C to room temperature (20–25°C) | Controlled addition to manage exotherm |
| Sulfonylating agent | Phenylsulfonyl chloride (PhSO2Cl) | Electrophilic reagent for N-sulfonylation |
| Reaction time | 1 to overnight (typically 1–16 hours) | Monitored by TLC for completion |
| Work-up | Quenching with saturated NH4Cl or brine; extraction with ethyl acetate or dichloromethane; drying over Na2SO4 | Standard organic extraction and purification |
- Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in DMF at 0°C.
- Add NaH slowly under nitrogen atmosphere; stir for 20 minutes at room temperature.
- Add phenylsulfonyl chloride dropwise at 0°C.
- Stir at room temperature for 1–2 hours.
- Quench with saturated ammonium chloride solution.
- Extract with dichloromethane, wash, dry, and concentrate.
- Purify by recrystallization or column chromatography.
This method consistently yields the N-phenylsulfonyl derivative with high efficiency, typically above 90% yield.
Methylation and Other Functional Group Introductions
The methyl group at position 6 can be introduced by starting from methyl-substituted pyridine precursors or via methylation using methyl iodide (MeI) and base (e.g., NaH) on the pyrrolo[2,3-b]pyridine core.
For derivatives bearing additional groups such as nitriles, cyanation reactions may be performed using reagents like sodium cyanide or trimethylsilyl cyanide under controlled conditions, often following or preceding the sulfonylation step.
Representative Data Table of Sulfonylation Reactions
| Entry | Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | NaH (60% oil) | DMF | 0 to 25 | 1–2 | 94.3–99.6 | High purity, white solid |
| 2 | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | NaH | THF | 0 to 25 | Overnight | ~95 | Efficient sulfonylation |
| 3 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | NaH | Pyridine | 85 | 4 | 92.2 | Alternative base and solvent |
| 4 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Triethylamine | DCM | RT | 3–4 | 90–95 | Mild conditions, good yield |
Research Findings and Optimization Notes
Base Selection: Sodium hydride is preferred for its strong basicity and ability to deprotonate the pyrrolo nitrogen efficiently. Triethylamine can be used but typically requires longer reaction times or elevated temperatures.
Solvent Effects: Polar aprotic solvents like DMF and THF enhance the nucleophilicity of the deprotonated pyrrolo nitrogen, facilitating sulfonylation. Pyridine serves as both solvent and base in some protocols but may require higher temperatures.
Temperature Control: Initial cooling to 0°C minimizes side reactions and manages exothermicity during base addition and sulfonyl chloride addition. Subsequent warming to room temperature or mild heating improves reaction completion.
Reaction Monitoring: Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate mixtures (5:1) is commonly used to monitor reaction progress.
Purification: After extraction and drying, the crude product is often purified by recrystallization or silica gel chromatography, yielding a light yellow to off-white solid with consistent spectroscopic characteristics.
Yields: Reported yields are consistently high, ranging from 90% to nearly quantitative (up to 100% in some small-scale reactions), indicating the robustness of the sulfonylation step.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Core synthesis | Cyclization of 2-aminopyridine derivatives | Formation of pyrrolo[2,3-b]pyridine |
| Methylation | NaH, MeI, THF, 0–25°C | Introduction of methyl group at C6 |
| N-Sulfonylation | NaH, PhSO2Cl, DMF or THF, 0–25°C | Installation of phenylsulfonyl group |
| Cyanation (optional) | NaCN or TMSCN, suitable solvent | Introduction of nitrile group |
| Work-up & purification | Aqueous quench, organic extraction, drying | Isolation of pure compound |
Spectroscopic Validation (Brief Overview)
NMR: Aromatic protons of phenylsulfonyl group appear as multiplets at δ 7.4–8.2 ppm; methyl group at position 6 shows a singlet near δ 2.5–2.8 ppm.
IR: Characteristic S=O stretches at ~1350–1150 cm⁻¹; nitrile group (if present) shows a sharp peak near 2220 cm⁻¹.
Mass Spectrometry: Molecular ion peaks consistent with molecular weight (e.g., 305.34 g/mol for C15H11N3O2S), with fragmentation patterns indicative of loss of SO2 or phenylsulfonyl moiety.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
